4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine
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Overview
Description
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an iodine atom at the 4th position, two methyl groups at the 5th and 6th positions, and a methylsulfonyl group at the 2nd position of the pyrimidine ring. Pyrimidines are essential components in various biological processes and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5,6-dimethyl-2-(methylsulfonyl)pyrimidine.
Iodination: The iodination of 5,6-dimethyl-2-(methylsulfonyl)pyrimidine is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: Oxidizing agents (mCPBA, H2O2).
Reduction: Reducing agents (LiAlH4, NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases (K3PO4, Na2CO3).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the synthesis of herbicides and fungicides.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The iodine atom and the methylsulfonyl group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular signaling pathways, enzyme catalysis, and receptor-ligand interactions, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom at the 4th position.
4-Iodo-2-(methylsulfonyl)pyrimidine: Lacks the methyl groups at the 5th and 6th positions.
5,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Lacks the iodine atom at the 4th position.
Uniqueness
4-Iodo-5,6-dimethyl-2-(methylsulfonyl)pyrimidine is unique due to the presence of both the iodine atom and the methylsulfonyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H9IN2O2S |
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Molecular Weight |
312.13 g/mol |
IUPAC Name |
4-iodo-5,6-dimethyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C7H9IN2O2S/c1-4-5(2)9-7(10-6(4)8)13(3,11)12/h1-3H3 |
InChI Key |
BLPWLVRKEXBKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1I)S(=O)(=O)C)C |
Origin of Product |
United States |
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